molecular formula C10H10N2O2 B1531311 (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol CAS No. 1341828-39-4

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol

Cat. No.: B1531311
CAS No.: 1341828-39-4
M. Wt: 190.2 g/mol
InChI Key: ASOQZCFXVZTJLT-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical Properties and Reactions

  • Photoinduced Rearrangements : The photochemical behavior of 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles in methanol shows a photoinduced rearrangement to the quinoline system. This process involves an initial photolysis of the ring ON bond, followed by a six-membered ring closure reaction involving the styryl moiety (Buscemi, Cusmano, & Gruttadauria, 1990).
  • Synthesis and Structural Characterization : Another study involves treating benzylcyanide with nitric oxide in basic methanol, leading to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, among other compounds. The conditions for separation and purification of this new 1,2,3-oxadiazole are described, along with its structural and reactivity properties (Bohle & Perepichka, 2009).

Application in Organic Synthesis

  • N-Methylation of Amines : Methanol, as a potential hydrogen source and C1 synthon, finds interesting applications in chemical synthesis. A study reports a clean and cost-effective method for selective N-methylation of amines using methanol and RuCl3.xH2O as a ligand-free catalyst. This method is applied to synthesize pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

Antibacterial Properties

  • Antibacterial Activities : Schiff base compounds derived from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol showed significant antibacterial activities against both gram-positive and gram-negative bacteria, indicating potential medicinal applications (Kakanejadifard et al., 2013).

Photochemical Behavior in Methanol

  • Photochemical Behavior in Methanol : The photochemical behavior of some 1,2,4-oxadiazole derivatives in methanol at 254 nm was studied. This study showed that 3-amino-(or 3-methylamino-) 5-aryl-1,2,4-oxadiazoles underwent a ring photoisomerization to 1,3,4-oxadiazoles, potentially through a ‘ring contraction–ring expansion’ route (Buscemi, Cicero, Vivona, & Caronna, 1988).

Synthesis of Derivatives

  • Synthesis of Derivatives : The synthesis of 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers was achieved from cyanohydrin benzoates and acetates by treatment with hydroxylamine in methanol via intramolecular transacylation and subsequent cyclization (Wu et al., 2000).

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9(13)8-5-3-2-4-6-8/h2-6,9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOQZCFXVZTJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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